



# **Application Notes and Protocols for AMG-337 CellTiter-Glo Cell Viability Assay**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

AMG-337 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1] The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the progression of various cancers.[2][3] AMG-337 competitively binds to ATP at the catalytic site of the MET kinase, disrupting its downstream signaling and inducing cell death in METdependent tumor cells.[1] This application note provides a detailed protocol for assessing the cytotoxic effects of AMG-337 on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[4][5]

### **Data Presentation**

The following table summarizes the effective concentrations of **AMG-337** in various cancer cell lines as determined by the CellTiter-Glo® cell viability assay.



Cell Line	Cancer Type	Incubation Time	AMG-337 Concentration/ IC50	Reference
SNU-5	Gastric Carcinoma	72 hours	IC50: 8 nmol/L	[4][6]
NCI-H1993	Lung Adenocarcinoma	72 hours	IC50: 10 nmol/L	[4][6]
IM-95	Gastric Carcinoma	72 hours	IC50: 12 nmol/L	[4][6]
MKN-45	Gastric Carcinoma	2 hours	100 nmol/L (for MET phosphorylation inhibition)	[4][7]
SNU-620	Gastric Carcinoma	2 hours	100 nmol/L (for MET phosphorylation inhibition)	[4][7]

# Experimental Protocols CellTiter-Glo® Cell Viability Assay with AMG-337

This protocol outlines the steps for determining the effect of **AMG-337** on the viability of adherent cancer cell lines grown in 96-well plates.

#### Materials:

- AMG-337 (stock solution prepared in DMSO)
- Cancer cell lines of interest
- Appropriate cell culture medium with serum and antibiotics
- Trypsin-EDTA



- Phosphate-Buffered Saline (PBS)
- Opaque-walled 96-well plates suitable for luminescence readings
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Multichannel pipette
- Luminometer

#### Procedure:

- · Cell Seeding:
  - Culture cells to ~80% confluency.
  - Wash cells with PBS, and detach them using Trypsin-EDTA.
  - Resuspend the cells in a fresh culture medium and perform a cell count.
  - $\circ$  Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100  $\mu$ L of medium).[8]
  - Include control wells containing medium without cells for background luminescence measurement.
  - Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a serial dilution of AMG-337 in the cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration (e.g., 3 μM).
  - $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **AMG-337**.
  - For the negative control wells, add a medium containing the same final concentration of DMSO used in the highest AMG-337 concentration.



- Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- CellTiter-Glo® Assay:
  - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
  - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[3]
  - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 μL of reagent to 100 μL of medium).
  - Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
  - Measure the luminescence of each well using a luminometer.
  - Subtract the average background luminescence from all experimental wells.
  - Calculate the percentage of cell viability for each AMG-337 concentration relative to the DMSO-treated control cells (considered 100% viability).
  - Plot the cell viability against the log of the AMG-337 concentration to generate a doseresponse curve.
  - Calculate the IC50 value, which is the concentration of AMG-337 that inhibits cell viability by 50%, using a suitable software package with a four-parameter logistic model.

# Visualizations MET Signaling Pathway



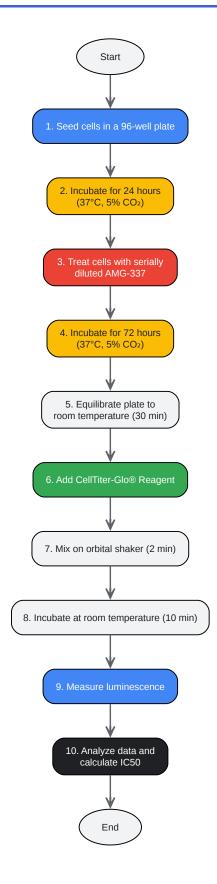


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Caption: Diagram of the MET signaling pathway and the inhibitory action of AMG-337.

## **Experimental Workflow for CellTiter-Glo Assay**





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Caption: Workflow for assessing cell viability with AMG-337 using the CellTiter-Glo assay.



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### References

- 1. reactionbiology.com [reactionbiology.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. OUH Protocols [ous-research.no]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ch.promega.com [ch.promega.com]
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